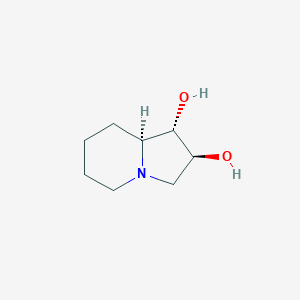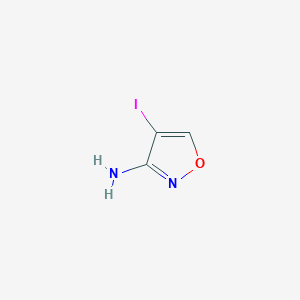![molecular formula C10H8ClNO4 B11785402 2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11785402.png)
2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid is a chemical compound belonging to the class of organic compounds known as indolyl carboxylic acids and derivatives. This compound features a benzo[d]isoxazole ring substituted with a chloro and methoxy group, and an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-7-methoxybenzo[d]isoxazole with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific target and the context of the study .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid: This compound is similar in structure but lacks the chloro substituent.
2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic acid: This compound has a methoxy group at a different position on the benzo[d]isoxazole ring.
Uniqueness
2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid is unique due to the presence of both chloro and methoxy groups on the benzo[d]isoxazole ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H8ClNO4 |
|---|---|
Poids moléculaire |
241.63 g/mol |
Nom IUPAC |
2-(5-chloro-7-methoxy-1,2-benzoxazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8ClNO4/c1-15-8-3-5(11)2-6-7(4-9(13)14)12-16-10(6)8/h2-3H,4H2,1H3,(H,13,14) |
Clé InChI |
HROBYNJZIVKJRV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1ON=C2CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B11785337.png)

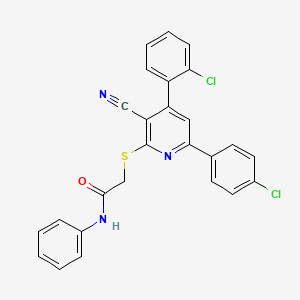
![2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole](/img/structure/B11785356.png)
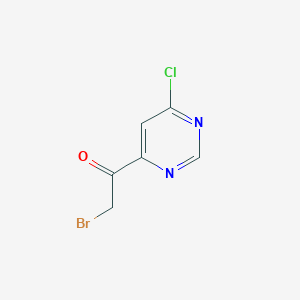
![5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11785362.png)
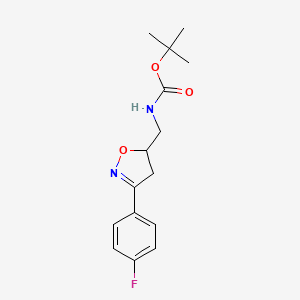
![2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11785375.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11785386.png)
